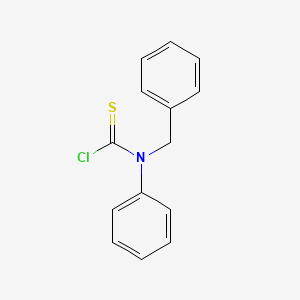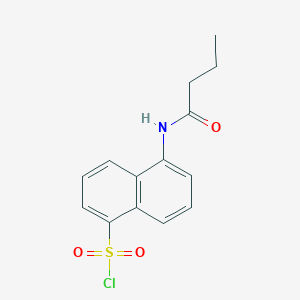![molecular formula C14H21NO4S B1597759 4-Méthyl-2-{[(4-méthylphényl)sulfonyl]-amino}pentanoate de méthyle CAS No. 51220-84-9](/img/structure/B1597759.png)
4-Méthyl-2-{[(4-méthylphényl)sulfonyl]-amino}pentanoate de méthyle
Vue d'ensemble
Description
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate: is a chemical compound with the molecular formula C₁₂H₁₇NO₄S. It is a derivative of 4-methyl-2-[(4-methylphenyl)sulfonyl]amino]pentanoic acid, featuring a methyl ester group attached to the carboxylic acid moiety
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Mode of Action
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to downstream effects on cell proliferation, differentiation, and survival. The exact downstream effects would depend on the specific cellular context.
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . This suggests that it could have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling.
Analyse Biochimique
Biochemical Properties
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights its potential in modulating protein stability and signaling pathways.
Cellular Effects
The effects of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-catenin can lead to changes in cell proliferation and differentiation . Additionally, it may impact other cellular processes such as apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate exerts its effects through binding interactions with biomolecules. It induces enzyme inhibition or activation and alters gene expression. The compound’s ability to target β-catenin and promote its degradation is a key aspect of its molecular mechanism . This action can lead to downstream effects on various signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and signaling pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage threshold is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in modulating β-catenin degradation suggests its involvement in pathways related to protein turnover and cellular homeostasis
Transport and Distribution
Within cells and tissues, Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate typically involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and quality control is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-methyl-2-[(4-methylphenyl)sulfonyl]amino]pentanoic acid.
Reduction: 4-methyl-2-[(4-methylphenyl)sulfanyl]amino]pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-methyl-2-[(4-methylphenyl)sulfonyl]amino]pentanoic acid: The parent acid without the methyl ester group.
2-[(4-methylphenyl)sulfonyl]amino]acetic acid: A simpler analog with a shorter carbon chain.
2-[(4-methylphenyl)sulfonyl]ethylamine: A related compound with an ethylamine group instead of a pentanoate group.
Uniqueness: Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is unique due to its specific structural features, such as the presence of the methyl ester group and the longer carbon chain, which can influence its reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVLBGWTRIOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377529 | |
| Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-84-9 | |
| Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)

![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)










